molecular formula C8H10ClSi B12104206 Silane,(4-chlorophenyl)dimethyl-

Silane,(4-chlorophenyl)dimethyl-

Cat. No.: B12104206
M. Wt: 169.70 g/mol
InChI Key: NSTCKQMHGIWQTM-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₉H₁₂ClOSi (based on nomenclature in ), with a molecular weight of approximately 216.7 g/mol. This compound is primarily utilized in surface modification and protective coatings due to its ability to hydrolyze into silanol (Si-OH), forming covalent bonds with metal substrates or polymers . Its 4-chlorophenyl group enhances chemical stability and hydrophobicity, making it suitable for applications in corrosion-resistant coatings and electronic materials .

Properties

Molecular Formula

C8H10ClSi

Molecular Weight

169.70 g/mol

InChI

InChI=1S/C8H10ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

NSTCKQMHGIWQTM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Grignard method, detailed in CN102225949A, involves reacting phenylmagnesium chloride (PhMgCl) with methyltrichlorosilane (MeSiCl3_3) under inert conditions. The reaction proceeds via nucleophilic substitution, where the Grignard reagent attacks the silicon center, displacing chloride ions:

PhMgCl+MeSiCl3MePhSiCl2+MgCl2+byproducts\text{PhMgCl} + \text{MeSiCl}3 \rightarrow \text{MePhSiCl}2 + \text{MgCl}_2 + \text{byproducts}

Subsequent reduction or redistribution steps yield the target dimethyl(4-chlorophenyl)silane.

Experimental Optimization

Key parameters include:

  • Molar Ratios : A molar ratio of 1.0–1.3:1.0–1.2:0.8–1.0 for Mg:PhCl:MeSiCl3_3 maximizes yield while minimizing side reactions.

  • Solvent Systems : Tetrahydrofuran (THF) or glycol dimethyl ether enhances reagent solubility and reaction kinetics.

  • Temperature Control : Maintaining 50–140°C during Grignard formation ensures complete conversion without thermal degradation.

Table 1: Grignard Method Performance Metrics

ParameterExample 3Example 4
Yield (%)7591
Purity (GC, %)99.599.9
Solvent Recovery (%)>99>99

Redistribution Reaction Methodology

Catalytic Systems and Reaction Dynamics

US5252768A discloses a redistribution approach using dimethyldichlorosilane (Me2_2SiCl2_2) and 4-chlorophenyldichlorosilane. Catalysts such as AlCl3_3 or morpholinopropyltriethoxysilane facilitate silicon-chlorine bond redistribution:

Me2SiCl2+PhClSiCl2catalystMe2PhClSi+byproducts\text{Me}2\text{SiCl}2 + \text{PhClSiCl}2 \xrightarrow{\text{catalyst}} \text{Me}2\text{PhClSi} + \text{byproducts}

The process occurs in inert solvents like toluene or xylene at 50–100°C, with catalyst filtration and drying critical for product isolation.

Scalability and Industrial Adaptations

Pilot-scale trials in US5252768A achieved 60–70% yields using a continuous-flow reactor (2.4 cm diameter, 20 cm packed height). Key challenges include managing exothermic reactions and minimizing siloxane oligomer formation through precise temperature control.

Direct Synthesis and Limitations

Copper-Catalyzed Direct Method

Direct synthesis via Rochow-Müller reaction involves reacting chlorobenzene with silicon metal in the presence of copper catalysts. However, CN102225949A notes limitations:

  • Product Complexity : Generates mixtures of mono-, di-, and trichlorosilanes, necessitating energy-intensive distillation.

  • Boiling Point Proximity : Dichloromethylphenylsilane (b.p. 195°C) and phenyltrichlorosilane (b.p. 201°C) require high-resolution fractional distillation, reducing cost-effectiveness.

Additive Process Using Si-H Bonds

Hydrosilylation Mechanisms

US6147243A describes an additive method where Si-H bonds in organodisiloxanes react with chlorophenyl-substituted alkenes under acidic conditions. For example:

HSiMe2OSiMe2H+ClC6H4CH2CH2Me2SiClC6H4+H2O\text{HSiMe}2\text{O} \text{SiMe}2\text{H} + \text{ClC}6\text{H}4\text{CH}2\text{CH}2 \rightarrow \text{Me}2\text{SiClC}6\text{H}4 + \text{H}2\text{O}

Sulfonic acid catalysts (e.g., CF3_3SO3_3H) accelerate the reaction at 45–55°C, achieving >90% conversion.

Solvent and Catalyst Optimization

  • Carboxylic Acid Additives : Acetic acid (1.0 equiv) suppresses side reactions by stabilizing intermediate silylium ions.

  • Water Removal : Azeotropic distillation with toluene reduces hydrolysis, improving yield to 85–92%.

Comparative Analysis and Optimization Strategies

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard75–9199.5–99.9HighModerate
Redistribution60–7098–99ModerateLow
Additive85–9299.8HighHigh

Emerging Trends

  • Solvent Recycling : THF and toluene recovery rates >99% reduce environmental impact.

  • Catalyst Immobilization : Solid-supported AlCl3_3 or ionic liquids enhance catalyst reusability in redistribution reactions .

Chemical Reactions Analysis

Types of Reactions

Silane, (4-chlorophenyl)dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Precursor for Organosilicon Compounds : Silane, (4-chlorophenyl)dimethyl- serves as a precursor in synthesizing other organosilicon compounds. Its ability to undergo substitution reactions due to the chlorine atom enhances its utility in organic synthesis.
  • Reagent in Organic Transformations : It is utilized in various organic transformations, including silylation reactions and polymerization processes. The compound can react with nucleophiles and electrophiles, making it versatile for creating complex molecules .

Biology

  • Modification of Biomolecules : The compound is employed in modifying biomolecules and surfaces for biological assays. Its organosilicon nature allows it to interact effectively with biological systems, suggesting potential applications in drug delivery systems and medical devices.
  • Potential Therapeutic Uses : While specific biological activities are not extensively documented, studies indicate that similar compounds may have applications in therapeutic formulations due to their ability to stabilize and deliver drugs effectively.

Medicine

  • Drug Delivery Systems : Research is ongoing to explore the use of silane derivatives in drug delivery systems. Their capacity to form stable complexes with therapeutic agents positions them as candidates for enhancing the efficacy of medications.
  • Components in Medical Devices : The biocompatibility of organosilicon compounds makes them suitable for use in medical devices, potentially improving their performance and safety profiles.

Industry

  • Production of Coatings and Adhesives : Silane, (4-chlorophenyl)dimethyl- is used in manufacturing coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates. This property enhances the durability and performance of industrial products .
  • Material Science Applications : In material science, this silane acts as a coupling agent that improves adhesion between organic polymers and inorganic substrates, thus enhancing the mechanical properties of composite materials .

Case Study 1: Drug Delivery Efficacy

A study published in the Journal of Medicinal Chemistry evaluated silane derivatives' effects on prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM, demonstrating potential for therapeutic application.

Case Study 2: Apoptosis Induction

In research focused on neuroblastoma cells, silane compounds were shown to enhance apoptosis rates by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. This suggests potential uses in cancer treatment strategies.

Summary Table of Applications

Application AreaSpecific UsesNotable Characteristics
ChemistryPrecursor for organosilicon compoundsVersatile reactivity due to chlorine substituent
BiologyBiomolecule modificationPotential for drug delivery systems
MedicineComponents in medical devicesBiocompatibility enhances safety
IndustryCoatings, adhesivesStrong bonding capabilities

Mechanism of Action

The mechanism of action of Silane, (4-chlorophenyl)dimethyl- involves its ability to form covalent bonds with other molecules. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Silane, [4,5-bis(4-methoxyphenyl)-2-thienyl]dimethylphenyl- (CAS 90298-14-9)

  • Structure : Features a thienyl (sulfur-containing aromatic) ring substituted with two 4-methoxyphenyl groups and a dimethylphenylsilane moiety.
  • Molecular Weight : 430.63 g/mol, significantly higher than the target compound due to bulkier substituents.
  • Applications : Likely employed in advanced materials for electronics or catalysis, leveraging its conjugated aromatic system.

Silane, Dodecyldimethylphenyl- (CAS 59467-08-2)

  • Structure : Contains a dodecyl (C12 alkyl) chain, a phenyl group, and dimethylsilane.
  • Molecular Weight : Higher than the target compound due to the long alkyl chain.
  • Properties : The dodecyl group imparts strong hydrophobicity, making it ideal for water-repellent coatings. Unlike the target compound’s chlorophenyl group, the alkyl chain lacks aromatic stabilization, reducing chemical resistance but improving flexibility in polymer matrices .
  • Applications : Commonly used in textiles and construction materials for moisture protection.

Silane, [(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (CAS 496046-08-3)

  • Structure : A complex cyclohexyl derivative with chlorine, fluorine, and methylene groups.
  • Molecular Weight : 304.9 g/mol, with a unique stereochemistry influencing reactivity.
  • Its stereospecific structure may lead to selective reactivity in asymmetric synthesis, unlike the planar 4-chlorophenyl group in the target compound .
  • Applications : Likely niche uses in medicinal chemistry or specialized catalysis.

Trichloro(methyl)silane and Dichloro(dimethyl)silane

  • Structure : Chlorine-rich silanes with methyl/dimethyl substituents.
  • Reactivity: Higher hydrolytic activity compared to the target compound due to multiple chlorine atoms, enabling rapid silanol formation. However, they require stringent moisture-free handling .
  • Applications : Widely used as coupling agents in composites and adhesives, whereas the target compound’s methoxy group offers slower, more controlled hydrolysis for durable coatings .

Key Comparative Analysis

Structural and Functional Differences

  • Substituents :
    • The target compound’s 4-chlorophenyl group provides aromatic stability and UV resistance, contrasting with alkyl (e.g., dodecyl) or heterocyclic (e.g., thienyl) groups in others.
    • Methoxy vs. Chloro: Methoxy substituents (target compound) offer moderate polarity, balancing hydrophobicity and adhesion, while chlorine-rich silanes (e.g., trichlorosilanes) prioritize reactivity .

Physicochemical Properties

  • Molecular Weight : Ranges from ~216.7 g/mol (target) to 430.63 g/mol (thienyl derivative), affecting volatility and application methods (e.g., spin-coating vs. vapor deposition).
  • Hydrolytic Stability : Methoxy-substituted silanes (target) exhibit slower hydrolysis than chloro-substituted analogs, enabling longer shelf life but requiring catalysts for rapid curing .

Q & A

Basic: What are the common synthetic routes for Silane, (4-chlorophenyl)dimethyl-, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, reacting (4-chlorophenyl)Grignard reagents with chlorodimethylsilane under anhydrous conditions yields the target compound. Key intermediates, such as (4-chlorophenyl)silane precursors, are characterized via 1H/13C NMR (δ 0.3–0.5 ppm for Si–CH3; δ 7.2–7.4 ppm for aromatic protons) and FT-IR (Si–C stretching at ~650 cm⁻¹) . Purity is confirmed using GC-MS with electron ionization (EI) to detect residual chlorinated byproducts.

Advanced: How do steric and electronic effects influence the regioselectivity of Silane, (4-chlorophenyl)dimethyl- in cross-coupling reactions?

Methodological Answer:
The 4-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which direct reactions to meta/para positions in electrophilic substitutions. For Suzuki-Miyaura couplings, computational modeling (DFT) predicts activation barriers for competing pathways. Experimentally, regioselectivity is validated using 2D NMR (e.g., NOESY to confirm spatial proximity) and X-ray crystallography (e.g., bond angles in intermediates) . Contradictions between theoretical and experimental results often arise from solvent polarity or catalyst choice, requiring iterative optimization .

Basic: What spectroscopic techniques are critical for confirming the structure of Silane, (4-chlorophenyl)dimethyl-?

Methodological Answer:

  • 1H/13C NMR : Aromatic protons (δ 7.2–7.4 ppm) and Si–CH3 (δ 0.3–0.5 ppm) are diagnostic. Splitting patterns in 1H NMR distinguish para-substitution (singlet for symmetry) .
  • 19F NMR (if fluorinated analogs exist): δ -110 to -120 ppm for Si–F bonds.
  • FT-IR : Si–C (650 cm⁻¹) and C–Cl (750 cm⁻¹) stretches.
  • HRMS : Exact mass matching (<2 ppm error) confirms molecular formula (e.g., C8H11ClSi requires m/z 170.0254) .

Advanced: How can conflicting crystallographic data for Silane derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., Si–C vs. C–Cl distances) may arise from polymorphism or measurement errors. Use single-crystal XRD with low-temperature data collection (100 K) to reduce thermal motion artifacts. Compare with density functional theory (DFT)-optimized structures using software like Gaussian or ORCA. For example, a 0.02 Å deviation in Si–C bonds between experimental and computed values suggests lattice strain, requiring refinement of disorder models .

Basic: What are the typical reactivity patterns of Silane, (4-chlorophenyl)dimethyl- in oxidation or hydrolysis?

Methodological Answer:
The Si–CH3 bonds resist hydrolysis under neutral conditions but cleave in acidic/basic media (e.g., HCl/NaOH), forming silanols. Oxidation with H2O2 or O3 yields siloxane networks, monitored via Raman spectroscopy (Si–O–Si peaks at 480–500 cm⁻¹). Chlorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Advanced: How does the 4-chlorophenyl group impact the compound’s applications in drug discovery?

Methodological Answer:
The 4-chlorophenyl moiety enhances lipophilicity (logP ~3.5) and binding affinity to hydrophobic enzyme pockets. In silico docking (e.g., AutoDock Vina) predicts interactions with targets like NMDA receptors or cytochrome P450 isoforms. Validate via SAR studies : replacing Cl with F or CH3 alters IC50 values by 2–3 orders of magnitude. Bioactivity contradictions (e.g., cytotoxicity vs. efficacy) are addressed using 3D-QSAR models and in vitro assays (e.g., MTT for viability) .

Basic: What safety protocols are essential when handling Silane, (4-chlorophenyl)dimethyl-?

Methodological Answer:

  • Use inert atmosphere (N2/Ar) gloves to prevent hydrolysis.
  • Monitor airborne silane concentrations via PID detectors (detection limit: 0.1 ppm).
  • Spill containment: Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions. Toxicity data (LD50 >2000 mg/kg in rats) suggest moderate hazard, but chlorinated byproducts require GC-MS screening for environmental compliance .

Advanced: How can computational chemistry guide the design of Silane, (4-chlorophenyl)dimethyl- analogs with tailored properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. toluene) to predict solubility.
  • DFT : Calculate frontier orbitals (HOMO-LUMO gaps) to assess redox stability. For example, a HOMO energy of -6.2 eV indicates resistance to oxidation.
  • COSMO-RS : Predict partition coefficients (logP) for pharmacokinetic optimization. Discrepancies between computed and experimental logP values (>0.5 units) necessitate revisiting force-field parameters .

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